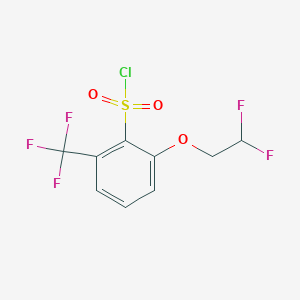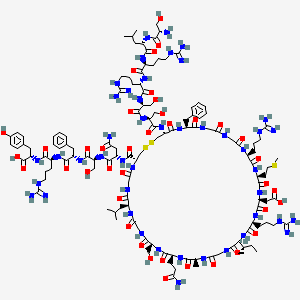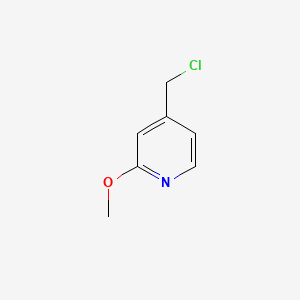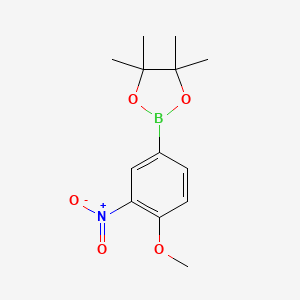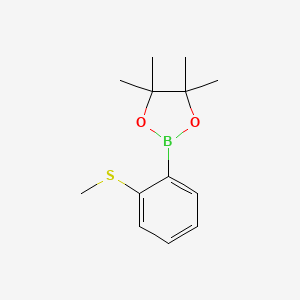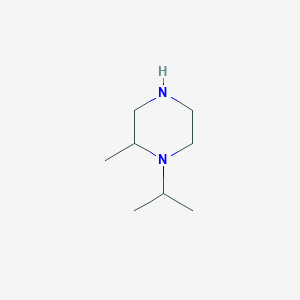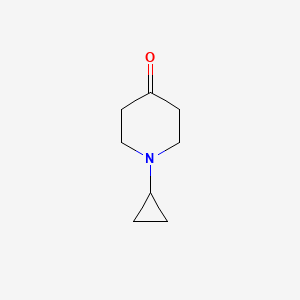
1-Cyclopropylpiperidin-4-one
Descripción general
Descripción
“1-Cyclopropylpiperidin-4-one” is an organic compound with the CAS Number: 62813-01-8 . It has a molecular weight of 139.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-4-piperidinone . Its InChI code is 1S/C8H13NO/c10-8-3-5-9 (6-4-8)7-1-2-7/h7H,1-6H2 .
Physical And Chemical Properties Analysis
“1-Cyclopropylpiperidin-4-one” is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties are not provided in the search results.
Aplicaciones Científicas De Investigación
Sigma Receptor Ligands : 1-Cyclopropylpiperidin-4-one derivatives have shown high affinity for sigma receptor subtypes, which could potentially influence the expression of tissue transglutaminase in astroglial cell cultures. This suggests potential applications in neurological or psychiatric conditions (Prezzavento et al., 2007).
Topoisomerase II Inhibition : Derivatives of 1-Cyclopropylpiperidin-4-one have been found to interact with mammalian topoisomerase II, an enzyme crucial in DNA replication and cell division. This property could be leveraged in cancer research (Wentland et al., 1993).
Hydroxyphenylpyruvate Dioxygenase Inhibition : A derivative of 1-Cyclopropylpiperidin-4-one has shown potent inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase, indicating potential applications in herbicide development or metabolic disorders treatment (Lin et al., 2000).
Antitumor Agents : Certain derivatives have shown promise as antitumor agents due to unique mechanisms of action, potentially applicable in cancer therapy (Chou et al., 2010).
Antimycobacterial Activities : Some 1-Cyclopropylpiperidin-4-one compounds exhibit antimycobacterial activities, suggesting potential use in tuberculosis treatment (Sriram et al., 2007).
Aromatase Inhibition : These compounds have been studied for their inhibitory activity against human placental aromatase, a key enzyme in estrogen biosynthesis, indicating potential applications in hormone-dependent tumor treatment (Staněk et al., 1991).
Biosynthesis of Cyclopropane, Epoxide, and Aziridine : Research has been conducted on the biosynthesis of these groups, found in various natural products with diverse biological activities. Understanding their biosynthesis could aid in developing new pharmaceuticals and understanding enzyme catalysis (Thibodeaux et al., 2012).
Photo-cross-linkers for Live-cell Imaging : Cyclopropene-containing compounds have been developed for in situ monitoring of proteins and bioactive compounds in live cells, crucial for biomedical research and drug discovery (Li et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopropylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJRJIWGWTNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585431 | |
| Record name | 1-Cyclopropylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidin-4-one | |
CAS RN |
62813-01-8 | |
| Record name | 1-Cyclopropylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

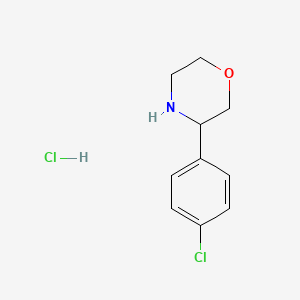


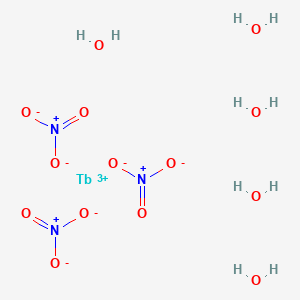
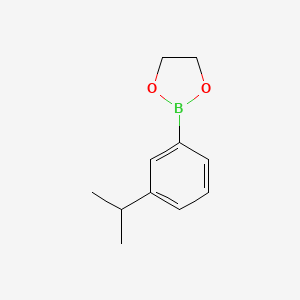
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)
